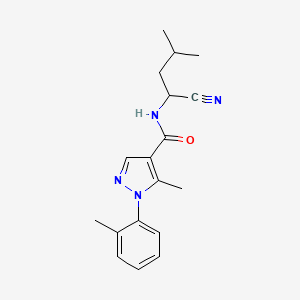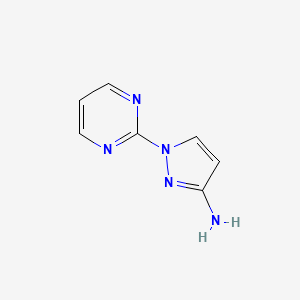![molecular formula C12H15N3OS B2716099 4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 1545420-29-8](/img/structure/B2716099.png)
4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-ethyl-1H-1,2,4-triazole-5-thione with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form a sulfoxide or sulfone.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the 3-position.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted triazoles depending on the nucleophile used.
Reduction: Thiol derivatives.
Scientific Research Applications
4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its neuroprotective and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and pathways involved in inflammation and oxidative stress. The compound may also interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-1H-1,2,4-triazole-5-thione
- 2-Methoxybenzyl chloride
- Triazole-pyrimidine hybrids
Uniqueness
4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other triazole derivatives, this compound has shown promising neuroprotective and anti-inflammatory properties, making it a valuable candidate for further research .
Properties
IUPAC Name |
4-ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPRXANHCHABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2716018.png)

![2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2716020.png)
![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2716021.png)



![3-(4-chlorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716028.png)

![Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride](/img/structure/B2716030.png)
![3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2716032.png)
![4-((2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2716035.png)
![6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2716036.png)

